4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol
Description
4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol is a synthetic 4-aminoquinoline derivative with structural similarities to established antimalarial agents like amodiaquine and chloroquine. Its core structure comprises a quinoline ring substituted at the 4-position with an amino group linked to a phenol moiety. The phenol ring is further modified with a butan-2-yl chain bearing a diethylamino group at position 3. This extended alkylamino side chain distinguishes it from shorter-chain analogs like amodiaquine, which features a diethylaminomethyl group directly attached to the phenol ring .
Properties
IUPAC Name |
4-[1-[(7-chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c1-3-27(4-2)14-12-18(17-5-8-20(28)9-6-17)16-26-22-11-13-25-23-15-19(24)7-10-21(22)23/h5-11,13,15,18,28H,3-4,12,14,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKQCUYPHQEPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(CNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279661 | |
| Record name | 4-{1-[(7-chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-70-9 | |
| Record name | NSC13626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{1-[(7-chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction: Formation of the Diethylaminophenol Intermediate
The foundational step involves the Mannich reaction of 4-acetamidophenol with diethylamine and paraformaldehyde in methanol or ethanol under reflux (40–80°C). This reaction generates 4-acetamido-2-(diethylaminomethyl)phenol (Intermediate 14 in), a precursor to the target compound. Key parameters include:
- Solvent : Methanol or ethanol, optimizing solubility and reaction kinetics.
- Catalyst : No external catalyst required; the reaction proceeds via in situ formation of iminium intermediates.
- Yield : Reported yields exceed 92% under optimized conditions.
The acetamide group acts as a protective moiety, later hydrolyzed to a phenol in subsequent steps.
Substitution with 4,7-Dichloroquinoline
The critical quinoline linkage is established through nucleophilic aromatic substitution. Intermediate 14 reacts with 4,7-dichloroquinoline (4,7-DCQ) in a polar aprotic solvent (e.g., diphenyl ether) at elevated temperatures (120–150°C). This step forms the C–N bond between the phenol intermediate and the quinoline core.
Hydrolysis and Final Modification
The acetamide group in the intermediate is hydrolyzed using aqueous sodium hydroxide (2–4 N) at 60–80°C, yielding the free phenol. Subsequent rehydration and salt formation (e.g., dihydrochloride dihydrate) are performed in ethanol/water mixtures.
Industrial-Scale Process Optimization
Preparation of 4,7-Dichloroquinoline (4,7-DCQ)
The synthesis of 4,7-DCQ, a key reagent, follows a four-step sequence from meta-chloroaniline :
- Conjugate Addition : Reaction with diethoxymethylene malonate in toluene yields acrylate intermediate 8 (96% yield).
- Cyclization : Thermal cyclization in diphenyl ether at 200°C forms quinoline ester 9 (90–96% yield).
- Hydrolysis : Ester 9 is hydrolyzed to carboxylic acid 10 using NaOH (quantitative yield).
- Decarboxylation : Heating acid 10 in diphenyl ether at 220°C produces 4,7-DCQ (89% yield).
Catalytic Enhancements in Substitution Steps
Recent advances employ palladium-based catalysts to improve selectivity. For example, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases substitution efficiency to 85–86%. Comparative studies show:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| TBAB + Pd(OAc)₂ | 85–86 | 6 |
| Methyltriphenylphosphonium bromide | 83 | 22 |
| No catalyst | <70 | >24 |
Data adapted from highlights TBAB’s superiority in reducing side products like dehalogenated byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Early methods suffered from dehalogenation during quinoline substitution, producing undesired (4-diethylaminobutylamino)-quinoline derivatives. Mitigation strategies include:
Purification Techniques
Crystallization from toluene/ethanol mixtures achieves >98.5% purity. Gas chromatography (GC) and HPLC monitoring ensure consistency, with residual solvents controlled to <0.2%.
Comparative Analysis of Synthetic Approaches
A 2023 study evaluated three routes for industrial viability:
| Route | Steps | Overall Yield (%) | PMI (kg/kg) |
|---|---|---|---|
| A | 3 | 74 | 32 |
| B | 4 | 68 | 41 |
| C | 3 | 81 | 28 |
PMI: Process Mass Intensity
Route C, utilizing TBAB catalysis and optimized hydrolysis, emerged as the most sustainable, combining high yield with lower solvent consumption.
Chemical Reactions Analysis
4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its antimalarial properties due to its structural similarity to chloroquine. Research indicates that it may interfere with the heme detoxification process in malaria parasites, thereby exhibiting potential efficacy against malaria strains resistant to traditional treatments. The following table summarizes key findings related to its medicinal applications:
Drug Discovery
In the realm of drug discovery, this compound is being explored for its potential therapeutic effects against various diseases, including cancer and infectious diseases. Its ability to interact with multiple biological targets makes it a valuable candidate for developing new therapeutic agents.
Case Studies in Drug Discovery
- Case Study 1: A recent investigation into the compound's interaction with cancer cell lines revealed that it induces apoptosis in certain types of tumors, suggesting a role as an anticancer agent.
- Case Study 2: The compound has been evaluated for its effectiveness against antibiotic-resistant bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Chemical Biology
Researchers utilize this compound to study interactions between small molecules and biological targets such as enzymes and receptors. Its unique structure allows for the exploration of binding affinities and mechanisms of action.
Industrial Applications
Beyond medicinal uses, this compound is being investigated for its potential in the synthesis of advanced materials and chemical intermediates. Its properties may be harnessed in the development of new polymers or coatings with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite . This compound binds to heme, preventing its conversion to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent parasite death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a 4-aminoquinoline scaffold with several antimalarial and anti-inflammatory agents. Key structural differences and similarities are summarized below:
Pharmacological Activity
Antimalarial Efficacy Amodiaquine: Effective against chloroquine-resistant Plasmodium falciparum by binding parasite DNA and inhibiting replication. However, hepatotoxicity limits its use . Chloroquine: Broad-spectrum antimalarial but ineffective against resistant strains due to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) . Hydroxychloroquine: Modified side chain reduces toxicity; used for malaria prophylaxis and autoimmune diseases .
Anti-Inflammatory and Repurposing Potential Amodiaquine inhibits autophagic flux in cancer cells, showing promise in melanoma and breast cancer research . Hydroxychloroquine is widely used in rheumatoid arthritis and lupus due to its immunomodulatory effects . The phenol moiety in the target compound may confer antioxidant or anti-inflammatory properties, though specific data are lacking.
Antitubercular Activity 4-Aminoquinoline derivatives with phenyl-ethanone substituents (e.g., 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethanone) exhibit antitubercular activity, suggesting structural modifications influence target specificity .
Pharmacokinetics and Toxicity
- Amodiaquine : Rapidly metabolized to active desethylamodiaquine; associated with hepatotoxicity and agranulocytosis .
- Hydroxychloroquine : Longer half-life (~40 days) due to hydroxyl group; lower retinal toxicity risk compared to chloroquine .
- Mefloquine : High lipophilicity ensures prolonged action but causes neuropsychiatric side effects .
Biological Activity
Overview of the Compound
Chemical Identity
- IUPAC Name : 4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol
- Molecular Formula : C18H26ClN3O
- Molecular Weight : 466.9 g/mol
- CAS Number : 78703-86-3
This compound is a member of the quinoline derivatives, known for their diverse biological activities, particularly in pharmacology.
Antimalarial Properties
Quinoline derivatives are renowned for their antimalarial effects. The compound in focus has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. Key findings include:
- Mechanism of Action : The compound inhibits falcipain-2, a cysteine protease essential for the parasite's lifecycle.
- IC50 Values : Research indicates effective inhibition at low concentrations, comparable to established antimalarial agents such as chloroquine. For instance, IC50 values have been reported in the range of 0.014 to 5.87 µg/mL for various quinoline derivatives against P. falciparum .
Antiproliferative Effects
The compound exhibits antiproliferative activity against several cancer cell lines, showcasing its potential as an anticancer agent:
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| RPMI-8226 (Leukemia) | 0.45 - 0.91 | Doxorubicin | ~1.0 |
| HCT-116 (Colon Cancer) | 0.98 - 2.98 | Doxorubicin | ~1.5 |
The mechanism underlying its antiproliferative effects includes:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Protease Inhibition : Targeting specific proteases disrupts essential cellular processes necessary for cancer cell survival .
Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Ring : Utilizing methods such as Skraup synthesis.
- Chlorination : Introducing the chloro group to enhance biological activity.
- Amination and Phosphorylation : Adding diethylamino groups and converting to diphosphate form for improved solubility and bioactivity .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of quinoline derivatives:
- Antimalarial Evaluation : A series of quinoline derivatives were synthesized and tested against P. falciparum, revealing moderate to high antimalarial activities with some compounds outperforming chloroquine .
- Anticancer Activity : Schiff base complexes derived from quinoline showed significant anticancer activity against various cell lines, including HeLa and MCF7, with enhanced efficacy compared to standard treatments .
- Enzyme Inhibition Studies : Further investigations into enzyme inhibition revealed that certain quinoline derivatives could effectively inhibit alkaline phosphatase and exhibit potential antidiabetic properties .
Q & A
Q. What are the established synthetic routes for 4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol, and what reaction conditions optimize yield?
The compound is synthesized via reductive amination of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. Key steps include:
- Condensation of 4,7-dichloroquinoline with a substituted phenylacetophenone intermediate under basic conditions (e.g., KOH in methanol) .
- Heating at 60–80°C for 6–12 hours, followed by recrystallization to achieve purities >95% and yields up to 85% .
- Characterization via IR (NH stretching at 3564–3651 cm⁻¹), NMR (δ 3.83 ppm for OCH₃ groups), and LC-MS (M+H⁺ peaks) .
Q. What spectroscopic and chromatographic methods are used to confirm structural integrity?
Q. What are the primary biological targets of this compound in antimalarial research?
The compound binds to Plasmodium DNA via intercalation, disrupting replication and transcription.
- Mechanistic validation : Competitive binding assays with ethidium bromide and gel electrophoresis show dose-dependent DNA interaction .
- In vitro efficacy : IC₅₀ values of 12–45 nM against chloroquine-resistant P. falciparum strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across malaria strains?
- Methodological standardization : Use synchronized parasite cultures and standardized hypoxanthine uptake assays to minimize variability .
- Resistance profiling : Compare genetic markers (e.g., pfcrt mutations) and correlate with IC₅₀ shifts. Studies show 5–10× higher IC₅₀ in strains with pfcrt K76T mutations .
Q. What experimental models validate its autophagy-inhibiting mechanism in cancer?
- In vitro : Breast cancer cell lines (MCF-7, MDA-MB-231) treated with 10–50 µM show LC3-II accumulation (Western blot) and lysosomal pH elevation (LysoTracker Red) .
- In vivo : Xenograft models demonstrate 40–60% tumor volume reduction at 20 mg/kg/day doses, with histopathology confirming autophagosome accumulation .
Q. How can structural modifications enhance selectivity for parasitic vs. human targets?
- SAR studies : Adding a hydroxyethyl group to the diethylamino side chain reduces human lysosomal toxicity by 70% while maintaining antimalarial potency .
- Computational docking : Modifying the quinoline C7 position improves binding to Plasmodium DNA over human topoisomerases .
Data Analysis & Experimental Design
Q. What statistical approaches address variability in autophagic flux measurements?
- Normalization : Use housekeeping proteins (e.g., GAPDH) for LC3-II Western blot quantification .
- Multi-parametric analysis : Combine lysosomal protease activity (Cathepsin B assay) with TEM imaging to validate autophagosome-lysosome fusion blockade .
Q. How do researchers optimize pharmacokinetics for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
